methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a bromophenyl group and a methoxybenzoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an aldehyde and a ketone.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the methoxybenzoyl group: This can be done through an esterification reaction using methoxybenzoic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate: The E-isomer of the compound, which may have different chemical and biological properties.
Methyl 3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]propanoate: A similar compound without the double bond in the enone structure.
Properties
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-16-6-4-3-5-14(16)17(21)20-15(18(22)24-2)11-12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,21)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTTYLXWNLBLLD-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.